The synthesis of TP 064 involved several steps, focusing on optimizing its chemical structure to enhance potency and selectivity. The compound's synthesis is detailed in literature, where it was derived from initial seed compounds through a series of modifications aimed at improving its binding affinity and inhibitory effects on PRMT4 .
The synthesis process typically includes:
The molecular formula for TP 064 is , with a molecular weight of 458.6 g/mol. The compound's structure includes several key functional groups that facilitate its interaction with PRMT4. The co-crystal structure of TP 064 with the catalytic domain of human PRMT4 has been resolved at a resolution of 1.88 Å, revealing critical interactions that stabilize the binding .
Key structural features include:
TP 064 primarily functions by inhibiting the methyltransferase activity of PRMT4. The reactions involve the transfer of methyl groups from S-adenosyl methionine to arginine residues on target proteins. Inhibition by TP 064 leads to reduced methylation levels on substrates such as BRG1-associated factor 155 and Mediator complex subunit 12 .
The inhibition mechanism can be summarized as follows:
The mechanism by which TP 064 exerts its effects involves competitive inhibition at the substrate-binding site of PRMT4. Binding studies using surface plasmon resonance have shown that TP 064 requires S-adenosyl methionine for effective binding, indicating an ordered kinetic mechanism where cofactor binding precedes substrate interaction .
Data from kinetic studies reveal:
These parameters illustrate the high affinity and specificity of TP 064 for PRMT4.
TP 064 exhibits several notable physical and chemical properties:
TP 064 has significant implications for scientific research, particularly in cancer biology. Its ability to selectively inhibit PRMT4 makes it a valuable tool for studying the enzyme's role in various biological processes, including gene regulation and cell cycle control. Research has shown that treatment with TP 064 can inhibit proliferation in multiple myeloma cell lines, suggesting potential therapeutic applications in oncology .
Additionally, TP 064 has been utilized in studies examining macrophage activation and inflammatory responses, further highlighting its versatility as a research tool in immunology .
TP-064 (N-methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide) is a rationally designed small molecule with a molecular weight of 458.6 g/mol (chemical formula: C₂₈H₃₄N₄O₂) [4] [7] [10]. Its structure features three critical pharmacophores:
The molecule's calculated partition coefficient (XLogP: 3.5) and topological polar surface area (57.7 Ų) indicate favorable membrane permeability, aligning with observed cellular activity. Crystallographic studies confirm that the methylaminoethyl moiety is indispensable for high-affinity binding, as its replacement with a methoxy group (TP-064N) reduces inhibitory potency by >250-fold (IC₅₀ shift from <10 nM to 2.5 μM) [1] [4].
Table 1: Molecular Properties of TP-064
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₄N₄O₂ |
Molecular Weight | 458.6 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 10 |
XLogP | 3.5 |
Topological Polar Surface Area | 57.7 Ų |
TP-064 demonstrates exceptional potency against PRMT4 (CARM1), inhibiting histone H3 methylation with an IC₅₀ < 10 nM in biochemical assays [1] [2] [4]. Cellular efficacy was confirmed through dose-dependent reduction of dimethylation on endogenous substrates:
The differential cellular IC₅₀ values reflect substrate-specific turnover rates and binding affinities. MED12 dimethylation inhibition occurs at lower concentrations due to its faster methylation kinetics, while BAF155's slower turnover necessitates higher inhibitor concentrations [1]. TP-064's negative control (TP-064N) shows no activity against these substrates at concentrations ≤10 μM, confirming the structure-activity relationship [1] [4].
Table 2: Inhibition Potency of TP-064 Against PRMT4 Substrates
Substrate | Assay Type | IC₅₀ Value | Biological Context |
---|---|---|---|
Histone H3 | Biochemical | <10 nM | Methylation of peptide |
MED12 | Cellular | 43 ± 10 nM | Mediator complex subunit |
BAF155 | Cellular | 340 ± 30 nM | Chromatin remodeling complex |
TP-064 exhibits >100-fold selectivity for PRMT4 over other PRMTs and epigenetic targets [1] [4] [5]:
Selectivity arises from structural differences in PRMT substrate-binding pockets. Molecular docking reveals steric clashes between TP-064's phenoxybenzamide group and Phe377 in PRMT6, explaining the 1,300-fold lower affinity compared to PRMT4 [1] [5]. The inhibitor's specificity makes it a valuable tool for dissecting PRMT4-specific functions in transcriptional regulation and cancer pathways without confounding off-target effects [4] [5].
Table 3: Selectivity Profile of TP-064 Against PRMT Family
Enzyme | Type | IC₅₀ | Selectivity vs. PRMT4 |
---|---|---|---|
PRMT4 | I | <10 nM | Reference |
PRMT6 | I | 1.3 ± 0.4 μM | >130-fold |
PRMT8 | I | 8.1 ± 0.6 μM | >800-fold |
PRMT1 | I | >10 μM | >1,000-fold |
PRMT5 | II | >10 μM | >1,000-fold |
PRMT7 | III | >10 μM | >1,000-fold |
The TP-064-PRMT4 interaction requires prior binding of the cofactor S-adenosyl-L-methionine (SAM), as demonstrated by surface plasmon resonance (SPR) studies [1] [8]:
Co-crystallography (PDB: 5U4X, 1.88 Å resolution) reveals TP-064 occupies PRMT4's substrate-binding cleft adjacent to SAM's product S-adenosyl-L-homocysteine (SAH) [1] [4]. Key interactions include:
The ordered binding mechanism (SAM first, then TP-064) explains the cofactor dependence observed kinetically. Differential static light scattering (DSLS) confirms TP-064 increases PRMT4's thermal aggregation temperature (ΔTagg ≈ +6°C), indicating structural stabilization upon binding [1]. This high-resolution structural data validates TP-064 as a chemical probe for investigating PRMT4's biological functions and therapeutic potential.
Table 4: Key Interactions in TP-064-PRMT4 Complex (PDB: 5U4X)
TP-064 Moiety | PRMT4 Residue | Interaction Type |
---|---|---|
Methylaminoethyl amine | Glu258 | Hydrogen bond (backbone) |
Methylaminoethyl amine | Met260 | Hydrogen bond (backbone) |
Methylaminoethyl amine | His415 | Hydrogen bond (side chain) |
Pyridine nitrogen | Asn266 | Hydrogen bond (side chain) |
Phenoxybenzamide | Phe235/Trp239 | π-π stacking |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7